

Technical Monograph: Biological Potential & SAR Analysis of 2-Chloro-4-cyclopropylphenol

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Compound of Interest

Compound Name: 2-Chloro-4-cyclopropylphenol

CAS No.: 1553103-02-8

Cat. No.: B1454951

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Executive Summary

2-Chloro-4-cyclopropylphenol (CAS 1553103-02-8) represents a specialized "hybrid" scaffold in medicinal chemistry. It merges the established antimicrobial pharmacophore of ortho-chlorophenols with the metabolic stability and unique steric properties of the para-cyclopropyl moiety. This guide analyzes its physicochemical profile, predicted biological mechanisms, and experimental protocols for synthesis and validation. It is intended for researchers exploring novel antimicrobial agents, tyrosinase inhibitors, or fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the dual nature of this molecule is critical for predicting its behavior in biological systems. The molecule consists of a phenol core modified by an electron-withdrawing halogen (

) and a steric, electron-donating cycloalkyl group (

).

Key Properties Table

Property	Value / Description	Significance
CAS Number	1553103-02-8	Unique Identifier
Formula		--
MW	168.62 g/mol	Fragment-sized (Rule of 3 compliant)
Predicted LogP	~3.1 - 3.4	High lipophilicity aids membrane penetration
Predicted pKa	~8.5 - 8.8	More acidic than phenol (pKa 10) due to o-Cl
H-Bond Donors	1 (Phenolic -OH)	Critical for receptor/enzyme binding
H-Bond Acceptors	1 (Phenolic -OH)	--

Structural Analysis (SAR)

- The ortho-Chlorine Effect: The chlorine atom at position 2 exerts a negative inductive effect (-I), stabilizing the phenoxide anion. This lowers the pKa compared to the parent 4-cyclopropylphenol, making the hydroxyl proton more labile and enhancing interactions with basic residues in enzyme active sites.
- The para-Cyclopropyl Effect: Unlike a standard isopropyl group, the cyclopropyl ring possesses significant

character (Walsh orbitals). It acts as a bioisostere for alkyl groups but offers superior metabolic stability by blocking benzylic oxidation (a common clearance pathway for p-cresol derivatives).

Biological Activity & Mechanistic Pathways[7]

Based on Structure-Activity Relationship (SAR) data from homologous chlorophenols and cyclopropyl-arenes, three primary biological activities are projected.

Antimicrobial Activity (Membrane Disruption)

Mechanism: Like 4-chlorocarvacrol and 2-chlorophenol, this compound is expected to act as a broad-spectrum antimicrobial.

- Partitioning: The lipophilic cyclopropyl tail facilitates insertion into the bacterial phospholipid bilayer.
- Uncoupling: The acidic phenolic proton (enhanced by the o-Cl) acts as a protonophore, disrupting the transmembrane proton gradient ().
- Lysis: Accumulation leads to membrane destabilization and leakage of intracellular content.

Enzyme Inhibition (Tyrosinase & Laccase)

Mechanism: 4-Substituted phenols are classic suicide substrates or competitive inhibitors for copper-containing oxidases like tyrosinase.

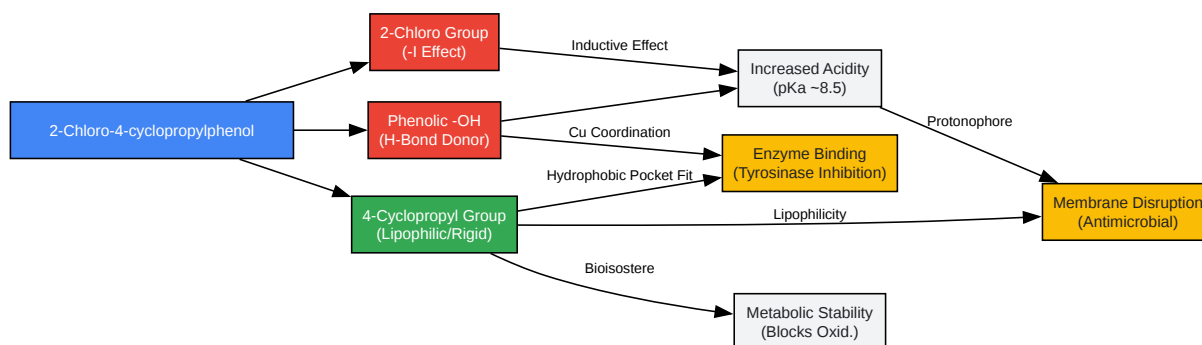
- Binding: The phenolic oxygen coordinates with the binuclear copper active site.
- Steric Fit: The cyclopropyl group provides a rigid, hydrophobic anchor that fits into the enzyme's hydrophobic pocket more tightly than flexible alkyl chains, potentially increasing potency ().

Receptor Modulation (Bioisosteric Applications)

Relevance: The cyclopropyl group is a "privileged structure" in drug design (e.g., Ciprofloxacin, Montelukast). In the context of this phenol, it may serve as a fragment for:

- Estrogen Receptor (ER) Ligands: Mimicking the A-ring of estradiol.
- AMPA Receptor Modulators: Cyclopropyl-phenols have been cited in patent literature as positive allosteric modulators.

Visualization: SAR & Biological Pathways



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Caption: SAR map illustrating how specific structural motifs contribute to the predicted biological activities.

Experimental Protocols

To validate the biological potential, the following self-validating workflows are recommended.

Synthesis Verification (Chlorination)

If the compound is not sourced commercially, it can be synthesized from 4-cyclopropylphenol.

Protocol:

- Reagents: 4-cyclopropylphenol (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Acetonitrile (ACN).
- Procedure:
 - Dissolve 4-cyclopropylphenol in ACN at
 - Add NCS portion-wise to avoid over-chlorination.

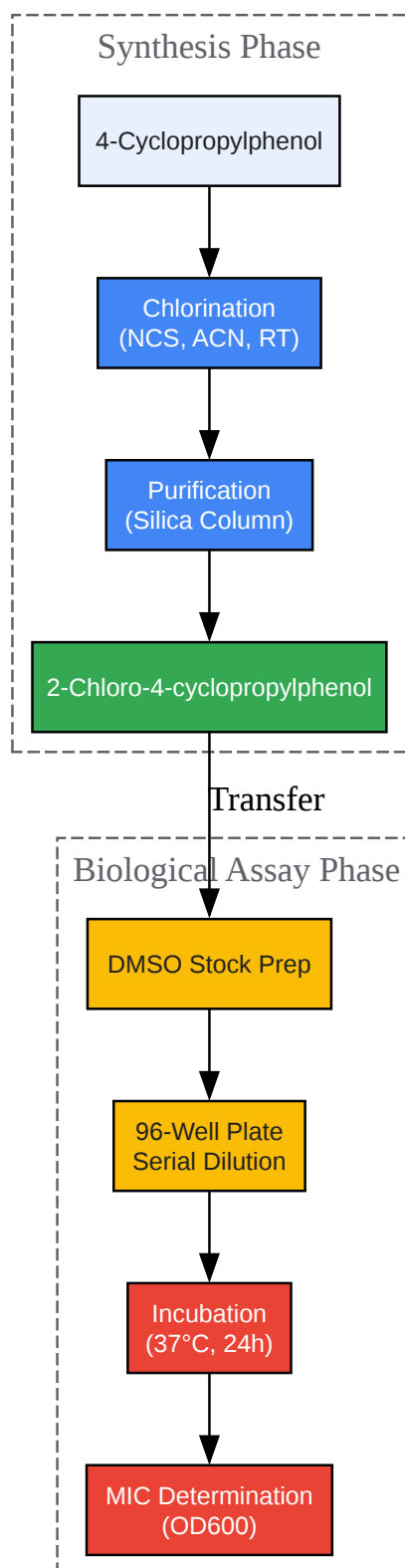
- Stir at Room Temperature (RT) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:1).
- Quench: Add water, extract with Ethyl Acetate.[1]
- Purification: Silica gel column chromatography.[1][2]
- Validation:
 - NMR must show loss of one aromatic proton and a downfield shift of the ortho proton.

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC) against *S. aureus* (Gram+) and *E. coli* (Gram-).

Step	Action	Critical Control
1	Stock Prep	Dissolve compound in DMSO (10 mg/mL). Ensure complete solubility.
2	Dilution	Serial 2-fold dilution in Mueller-Hinton Broth (MHB) in 96-well plates.
3	Inoculation	Add CFU/mL bacterial suspension.
4	Incubation	for 18-24 hours.
5	Readout	Visual turbidity check or measurement.
6	Control	Positive: Ciprofloxacin; Negative: DMSO vehicle.

Synthesis & Assay Workflow Diagram



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Caption: Integrated workflow for the synthesis and antimicrobial validation of the target compound.

Safety & Toxicology

- Hazard Class: Phenols are corrosive and toxic by absorption.
- Specific Risk: 2-Chlorophenols are known skin irritants and can cause severe eye damage.
- Handling: All synthesis and handling must occur in a chemical fume hood. Nitrile gloves are required (latex is permeable to phenols).
- Disposal: Chlorinated organic waste streams (do not mix with general organic waste if incineration protocols differ).

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